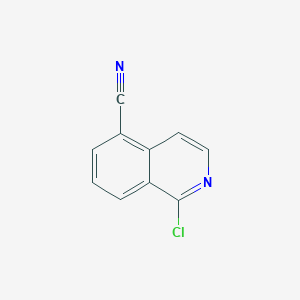

1-Chloroisoquinoléine-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Chloroisoquinoline-5-carbonitrile is a heterocyclic organic compound with the molecular formula C10H5ClN2. It is a derivative of isoquinoline, featuring a chlorine atom at the first position and a cyano group at the fifth position.

Applications De Recherche Scientifique

Scientific Research Applications

1-Chloroisoquinoline-5-carbonitrile has several notable applications in scientific research:

Medicinal Chemistry

This compound serves as a precursor in the development of pharmaceutical agents targeting various diseases. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development aimed at treating conditions such as cancer and infections.

Antimicrobial and Anticancer Studies

Research indicates that 1-chloroisoquinoline-5-carbonitrile exhibits potential antimicrobial and anticancer properties. It can inhibit specific enzymes or interfere with DNA synthesis, which is crucial for the growth of pathogens and cancer cells. Studies have shown its effectiveness against certain bacterial strains and tumor cell lines, suggesting its utility in therapeutic applications .

Chemical Biology

The compound is used in chemical biology for studying enzyme interactions and cellular mechanisms. Its ability to modify biological pathways makes it a valuable tool for understanding disease mechanisms and developing targeted therapies.

Organic Synthesis

As a versatile building block, 1-chloroisoquinoline-5-carbonitrile is employed in synthesizing more complex heterocyclic compounds. Its reactivity allows chemists to create various derivatives that may possess enhanced biological activities or novel properties.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers investigated the anticancer effects of 1-chloroisoquinoline-5-carbonitrile on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in cancer cells, highlighting its potential as a lead compound for new anticancer drugs .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The findings revealed that 1-chloroisoquinoline-5-carbonitrile exhibited potent antibacterial activity, suggesting its potential use as a scaffold for developing new antibiotics.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Chloroisoquinoline-5-carbonitrile can be synthesized through various methodsThe reaction typically requires a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) and a cyanating agent like copper(I) cyanide (CuCN) under controlled conditions .

Industrial Production Methods: Industrial production methods for 1-Chloroisoquinoline-5-carbonitrile often involve similar synthetic routes but on a larger scale. The reactions are carried out in specialized reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Chloroisoquinoline-5-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions

Major Products:

Substitution: Isoquinoline derivatives with different functional groups.

Reduction: Aminoisoquinoline derivatives.

Oxidation: Oxidized isoquinoline derivatives

Mécanisme D'action

The mechanism of action of 1-Chloroisoquinoline-5-carbonitrile is primarily related to its ability to interact with various molecular targets. In biological systems, it can inhibit enzymes or interfere with DNA synthesis, leading to its potential antimicrobial and anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparaison Avec Des Composés Similaires

2-Chloroquinoline: Similar structure but with the chlorine atom at the second position.

4-Chloroquinoline: Chlorine atom at the fourth position.

5-Chloroisoquinoline-1-carbonitrile: Similar structure but with the cyano group at the first position

Uniqueness: 1-Chloroisoquinoline-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

1-Chloroisoquinoline-5-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

1-Chloroisoquinoline-5-carbonitrile has the molecular formula C10H5ClN2. The synthesis typically involves the reaction of 4-chloroaniline with cyanoacetaldehyde, followed by cyclization and dehydration steps. This synthetic pathway allows for the introduction of both chloro and cyano functional groups, which are critical for its biological activity.

Antitumor Activity

Research indicates that 1-Chloroisoquinoline-5-carbonitrile exhibits significant antitumor properties. It has been shown to be involved in the synthesis of aminoisoquinolinylurea derivatives that demonstrate antiproliferative effects against various cancer cell lines, including melanoma. These derivatives are of particular interest due to their potential therapeutic applications in oncology.

The biological activity of 1-Chloroisoquinoline-5-carbonitrile is attributed to its ability to interact with specific enzymes and proteins. Molecular docking studies suggest that it can form complexes with target biomolecules, influencing various cellular pathways related to cancer progression. The presence of the chloro and cyano groups enhances its binding affinity to these targets .

Case Studies and Research Findings

Several studies have explored the biological effects of 1-Chloroisoquinoline-5-carbonitrile:

- Antiproliferative Effects : A study demonstrated that derivatives of 1-Chloroisoquinoline-5-carbonitrile showed significant cytotoxicity against melanoma cell lines, with IC50 values indicating potent antiproliferative activity.

- CHK1 Inhibition : Research has identified isoquinoline derivatives as selective inhibitors of CHK1, a key protein kinase involved in cell cycle regulation. The structure-activity relationship (SAR) studies highlighted that modifications at specific positions on the isoquinoline ring could enhance selectivity and potency against CHK1 over other kinases .

- Antibacterial and Antifungal Properties : In addition to its antitumor effects, 1-Chloroisoquinoline-5-carbonitrile has shown antibacterial and antifungal activities in preliminary studies, suggesting a broader spectrum of biological activity that warrants further investigation.

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-Chloroisoquinoline-5-carbonitrile, a comparison with related compounds is useful:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1-Chloroisoquinoline | C₉H₆ClN | Various syntheses |

| 3-Chloroisoquinoline | C₉H₆ClN | Similar reactivity |

| 1-Chloroisoquinoline-4-carbonitrile | C₁₀H₅ClN₂ | Unique biological activity |

| 5-Chloroisoquinoline | C₉H₆ClN | Variation in substitution pattern |

This table illustrates how different substitution patterns on the isoquinoline ring can influence both chemical reactivity and biological activity.

Propriétés

IUPAC Name |

1-chloroisoquinoline-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-10-9-3-1-2-7(6-12)8(9)4-5-13-10/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFDSWMDWPVWKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN=C(C2=C1)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.